2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2,6-dichlorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-2-15(11(16)6-12)7-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBFJNMDMHAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Mechanism
The most direct synthesis route involves the acylation of N-(2,6-dichloro-benzyl)-N-ethylamine with chloroacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.
Reaction Equation :
Optimized Conditions
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Dissolve N-(2,6-dichloro-benzyl)-N-ethylamine (1.0 eq) in DCM.
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Add TEA (1.2 eq) and cool to 0°C.
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Slowly add chloroacetyl chloride (1.1 eq) dropwise.
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Stir at room temperature for 6–12 hours.
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Quench with water, extract organic layer, and purify via recrystallization.
Challenges and Solutions
-
Side Products : Over-alkylation or hydrolysis of chloroacetyl chloride.
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Purification : Column chromatography or recrystallization from ethanol/water.
Two-Step Synthesis via Intermediate Alkylation
Step 1: Synthesis of N-(2,6-Dichloro-Benzyl)-N-Ethylamine
The amine intermediate is prepared by alkylating 2,6-dichlorobenzyl chloride with ethylamine under reflux.
Reaction Conditions :
Step 2: Acylation with Chloroacetyl Chloride
The intermediate is acylated as described in Section 1.2. Combined yields for both steps range from 60–75%.
Alternative Methods and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes:
Green Chemistry Approaches
-
Solvent-Free Reactions : Use molten chloroacetyl chloride as both reactant and solvent.
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Biocatalysis : Lipase-mediated acylation in ionic liquids (experimental stage).
Comparative Analysis of Methods
| Method | Solvent | Catalyst/Base | Time | Yield | Purity |
|---|---|---|---|---|---|
| Conventional Acylation | DCM | TEA | 12 h | 96% | 99% |
| Microwave | DMF | None | 15 min | 88% | 98% |
| Two-Step | Toluene/Ethanol | – | 24 h | 75% | 97% |
| Solvent-Free | None | – | 8 h | 78% | 95% |
Characterization and Quality Control
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups are believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,6-dichlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing chlorine atoms, which may reduce metabolic oxidation compared to alachlor’s methoxymethyl group or metolachlor’s methoxy-alkyl chain .
- Benzyl vs.
Metabolic Pathways and Enzymatic Interactions
Chloroacetamides are metabolized via cytochrome P450 (CYP)-mediated pathways. Comparative data from reveal:
| Compound | Metabolic Intermediate | Human Liver Microsomes (nmol/min/mg) | Rat Liver Microsomes (nmol/min/mg) | CYP Isoforms Involved |
|---|---|---|---|---|
| Acetochlor | CMEPA | 0.023 | 0.065 | CYP3A4, CYP2B6 |
| Alachlor | CDEPA | <0.001 | 0.045 | CYP3A4, CYP2B6 |
| Target Compound* | Likely aromatic hydroxylation or dechlorination | Not reported | Not reported | Predicted: CYP3A4 |
*Hypothesized based on structural similarity to acetochlor and alachlor.
- Toxicity Pathways: Unlike alachlor and acetochlor, which form carcinogenic dialkylbenzoquinone imines via intermediates like CDEPA and CMEPA , the target compound’s dichlorobenzyl group might favor alternative detoxification pathways, such as glutathione conjugation .
Physicochemical Properties
Data from analogs suggest:
| Property | Target Compound* | Alachlor | Dimethachlor |
|---|---|---|---|
| Molecular Weight | ~327.6 g/mol | 269.77 g/mol | 255.74 g/mol |
| Solubility | Low (predicted) | 242 mg/L (water) | 63 mg/L (water) |
| LogP (Lipophilicity) | ~3.5 (estimated) | 3.1 | 2.8 |
*Estimated based on structural analogs .
Toxicological Profiles
- The target compound’s lack of labile alkoxy groups (cf. alachlor) may mitigate this risk.
- Species Sensitivity : Rat liver microsomes metabolize chloroacetamides more efficiently than human microsomes, suggesting species-specific toxicity .
Biological Activity
2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and herbicidal research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chloroacetamide backbone with dichlorobenzyl and ethyl substituents. This configuration is crucial for its biological activity, as the presence of chlorine atoms often enhances the lipophilicity and biological interaction potential of organic molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : It can inhibit enzymes involved in metabolic pathways, potentially disrupting cellular processes.
- Binding to Receptors : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various chloroacetamides showed promising results against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli (ATCC 25922) | 30 |
| Pseudomonas aeruginosa | 35 |
| Staphylococcus aureus | 36 |
These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
Herbicidal Properties
In addition to its antimicrobial effects, the compound has been investigated for its herbicidal potential. Preliminary studies suggest that it may inhibit plant growth by disrupting key metabolic pathways in target species. This could make it a candidate for developing new agrochemicals aimed at weed control.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the benzyl group significantly affect its potency:
- Dichlorobenzyl Substituent : The presence of two chlorine atoms on the benzyl ring enhances lipophilicity and biological interaction.
- Ethyl Group : The ethyl substituent contributes to the overall stability and solubility of the compound.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the efficacy of various chloroacetamides, including this compound, against common pathogens. Results indicated a strong correlation between chlorine substitution and increased antibacterial activity, with this compound showing superior inhibition against multiple strains .
Case Study 2: Herbicidal Activity
In field trials assessing herbicidal properties, this compound demonstrated effective weed control in crops without significant phytotoxicity. This suggests potential for use in agricultural applications as an environmentally friendly herbicide.
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide, and what key intermediates are involved?
The synthesis typically involves a multi-step process. For example, intermediate formation may start with chloroacetylation of 2,6-dichlorobenzylamine, followed by alkylation with ethyl halides. A common method involves reacting 2,6-dichlorobenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate. Subsequent N-ethylation can be achieved using ethyl iodide or bromide in a polar aprotic solvent like DMF with catalytic KI to enhance reactivity . Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid side products like over-alkylation or hydrolysis.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological characterization includes:
- Spectroscopy : NMR (¹H and ¹³C) to confirm substituent positions and absence of impurities (e.g., unreacted benzylamine or ethyl groups). For example, the methylene (-CH2-) group adjacent to the carbonyl in the acetamide moiety typically resonates at δ 3.8–4.2 ppm in ¹H NMR .
- Chromatography : HPLC or GC-MS to assess purity (>98% is standard for research-grade material).
- Elemental Analysis : To verify C, H, N, and Cl content against theoretical values.
- Melting Point : Consistency with literature values (e.g., 489–491 K for analogous structures) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example, in analogous acetamide derivatives, the dichlorophenyl ring often twists ~80° relative to the acetamide plane, influencing reactivity . Use SHELX (SHELXL for refinement, SHELXS for structure solution) to analyze data, as it provides robust handling of heavy atoms (e.g., Cl) and hydrogen-bonding networks. Enantiomorph-polarity estimation can be refined using Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .
Q. How should researchers address contradictory toxicity data in mechanistic studies?
Contradictions in toxicity profiles (e.g., carcinogenicity vs. non-carcinogenicity) often arise from species-specific metabolism or impurity effects. To resolve these:
- In Vitro Assays : Use human hepatocyte models to assess metabolic activation (e.g., cytochrome P450-mediated pathways).
- Impurity Profiling : Quantify trace intermediates (e.g., unreacted 2,6-dichlorobenzylamine) via LC-MS, as these may contribute to toxicity .
- Comparative Studies : Cross-reference results with structurally related herbicides (e.g., alachlor, acetochlor) to identify shared toxicophores .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies. Basis sets such as 6-31G(d,p) are recommended for Cl-containing systems. For example, calculate the electrophilicity of the chloroacetamide group to predict nucleophilic substitution sites . Molecular dynamics (MD) simulations can model solvent effects (e.g., DMF vs. dichloromethane) on reaction kinetics.
Methodological Notes
- Experimental Design : For synthesis, prioritize anhydrous conditions to prevent hydrolysis of the chloroacetamide group.
- Data Validation : Cross-validate spectral data with computational simulations (e.g., Gaussian for NMR chemical shift prediction).
- Safety Protocols : Follow guidelines for handling chlorinated aromatics (e.g., PPE, fume hoods) and dispose of waste via certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
